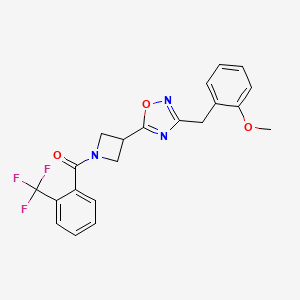

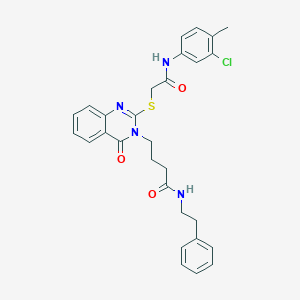

![molecular formula C29H29FN4O2 B2592201 5-{[(4-fluorophenyl)sulfonyl]amino}-N-isopropyl-2-piperazin-1-ylnicotinamide CAS No. 1215822-49-3](/img/structure/B2592201.png)

5-{[(4-fluorophenyl)sulfonyl]amino}-N-isopropyl-2-piperazin-1-ylnicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-{[(4-fluorophenyl)sulfonyl]amino}-N-isopropyl-2-piperazin-1-ylnicotinamide” is a complex organic molecule. It contains several functional groups, including a sulfonyl group, an isopropyl group, a piperazine ring, and a nicotinamide group . These functional groups suggest that the compound could have a variety of chemical properties and potential uses.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It includes a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a sulfonyl group attached to a fluorophenyl group .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The presence of various functional groups means that it could potentially undergo a wide range of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group and the piperazine ring could impact its solubility in different solvents .Applications De Recherche Scientifique

a. Kinase Inhibitors: Piperazine-containing compounds have been explored as kinase inhibitors. Their structural versatility allows for optimization of pharmacokinetic properties and interaction with target macromolecules.

b. Receptor Modulators: The piperazine ring serves as a scaffold for arranging pharmacophoric groups in receptor modulators. It contributes to binding affinity and selectivity.

c. Buchwald–Hartwig Amination: Piperazines are commonly used in Buchwald–Hartwig amination reactions, facilitating the synthesis of diverse compounds.

d. Aromatic Nucleophilic Substitution: The piperazine moiety participates in aromatic nucleophilic substitution reactions, leading to the formation of novel derivatives.

e. Reductive Amination: Piperazine-based synthons enable reductive amination, a valuable method for introducing nitrogen-containing functional groups.

f. Finkelstein Alkylation: Piperazines can be alkylated via Finkelstein reactions, expanding their chemical diversity.

g. Amide Bond Formation: The piperazine ring is often involved in amide bond formation, crucial for drug stability and bioavailability.

Antitubercular Research

While the specific compound has not been extensively studied, related piperazine derivatives have shown promise in antitubercular research . Further investigations could explore its potential against Mycobacterium tuberculosis.

Amidoxime Chemistry

Amidoximes, like the one in your compound, have applications beyond drug development. They are studied for environmental purposes (e.g., treating seawater or wastewater) and in polymer science .

Mécanisme D'action

Target of Action

Compounds with a piperazine moiety are widely employed in drugs and show a wide range of biological and pharmaceutical activity . The indole nucleus is also found in many important synthetic drug molecules and binds with high affinity to multiple receptors .

Mode of Action

The interaction of these compounds with their targets would depend on the specific structure of the compound and the target. For instance, piperazine derivatives can interact with various receptors and enzymes, altering their function .

Biochemical Pathways

The affected pathways would depend on the specific targets of the compounds. For example, if the compound targets a receptor involved in a signaling pathway, it could affect the downstream effects of that pathway .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds would depend on their specific chemical structures. Factors such as the presence of functional groups and the overall size and shape of the molecule can influence these properties .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. This could range from altering cell signaling to inhibiting or promoting the activity of certain enzymes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .

Orientations Futures

Propriétés

IUPAC Name |

N-[2-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-5-methyl-1H-indol-3-yl]-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29FN4O2/c1-18-7-12-24-23(17-18)26(32-28(35)21-8-10-22(30)11-9-21)27(31-24)29(36)34-15-13-33(14-16-34)25-6-4-5-19(2)20(25)3/h4-12,17,31H,13-16H2,1-3H3,(H,32,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTUXFQXPXSCKPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2NC(=O)C3=CC=C(C=C3)F)C(=O)N4CCN(CC4)C5=CC=CC(=C5C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

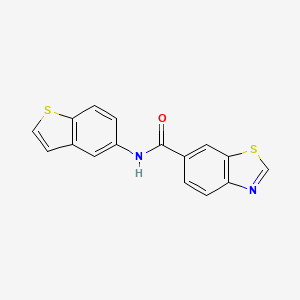

![2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2592120.png)

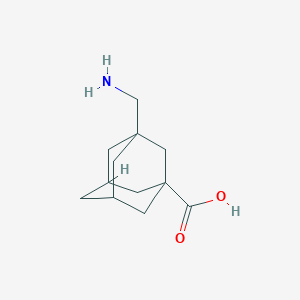

![6-ethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2592124.png)

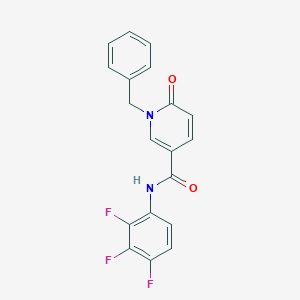

![N-(4-chlorobenzyl)-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2592126.png)

![3-{[3-(benzyloxy)-4-methoxyphenyl]methylidene}-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxylic acid](/img/structure/B2592134.png)

![6-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2592137.png)

![2-({4-ethyl-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B2592138.png)